In-Depth Technical Guide: Physicochemical Properties of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole
In-Depth Technical Guide: Physicochemical Properties of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is a heterocyclic organic compound featuring a 7-azaindole core, a structure of significant interest in medicinal chemistry. The 7-azaindole scaffold is recognized as a "privileged structure," particularly in the development of kinase inhibitors, due to its ability to mimic the adenine fragment of ATP and form key hydrogen bonding interactions within the kinase hinge region.[1] The substitution with a difluoromethyl group at the 2-position and a phenylsulfonyl group at the 1-position modulates the molecule's electronic and steric properties, influencing its physicochemical characteristics and potential biological activity. This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, detailed experimental protocols for their determination, and a conceptual framework for its potential mechanism of action.
Chemical Identity and Structure
The fundamental identifying information for 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is summarized below.
| Identifier | Value |
| IUPAC Name | 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1363381-32-1 |
| Molecular Formula | C₁₄H₁₀F₂N₂O₂S |
| Molecular Weight | 308.31 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=C2)C(F)F)C3=C(C=CC=N3) |
| InChI Key | KQQPEHJNVCYETL-UHFFFAOYSA-N |
| Physical Form | Solid |
Physicochemical Properties
| Property | Experimental Value | Predicted Value |
| Melting Point (°C) | Not Available | 130-160 |
| Boiling Point (°C) | Not Available | ~530 |
| Water Solubility (mg/L) | Not Available | Low |
| logP (Octanol-Water Partition Coefficient) | Not Available | ~2.5-3.5 |
| pKa (Acid Dissociation Constant) | Not Available | Basic pKa: ~2-3 (Pyridine N), Acidic pKa: >14 (Pyrrole NH) |
Experimental Protocols
While specific experimental data for the target molecule is unavailable, the following are detailed, standard methodologies for determining key physicochemical properties, adapted from relevant literature on analogous fluorinated azaindole compounds.[4][5]
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.[6]
Protocol:
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Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Accurately weigh and dissolve a sample of the compound in the n-octanol-saturated water or water-saturated n-octanol.
-
Mix equal volumes of the organic and aqueous phases in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
Determination of pKa (Acid Dissociation Constant)
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values. Spectrophotometric titration is a common method for pKa determination, particularly for compounds with a chromophore near the ionization center.[7]
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Add a small, constant volume of the compound's stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis spectroscopy.
-
Record the UV-Vis spectrum (e.g., from 210-400 nm) for the compound in each buffer solution.
-
Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.
-
The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.
Thermal Analysis (Melting Point)
Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the thermal stability of a compound.[4]
Protocol:
-
Accurately weigh a small amount of the solid compound (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Place an empty, sealed aluminum pan in the reference position.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event corresponding to melting.
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.
Caption: A generalized workflow for the synthesis, purification, and physicochemical profiling of a target compound.
Conceptual Signaling Pathway: 7-Azaindole as a Kinase Inhibitor
7-Azaindole derivatives are frequently designed as ATP-competitive kinase inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting downstream signaling.[3][8]
Caption: General mechanism of ATP-competitive kinase inhibition by a 7-azaindole derivative.
Conclusion
2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is a molecule with significant potential in drug discovery, leveraging the favorable biological properties of the 7-azaindole scaffold. While experimental physicochemical data is currently lacking, computational predictions provide valuable initial parameters for researchers. The established protocols for determining logP, pKa, and melting point offer a clear path for the experimental characterization of this and related compounds. The conceptual model of its action as a kinase inhibitor provides a solid foundation for its further investigation in relevant biological systems. This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the 7-azaindole framework.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. On-line Software [vcclab.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
